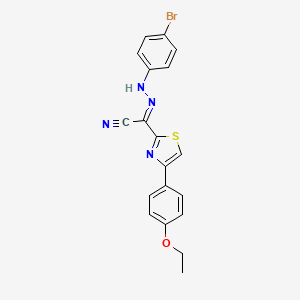
(2E)-N-(4-bromoanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-N-(4-bromoanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide, also known as BPTES, is a small molecule inhibitor of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in recent years due to its potential as an anticancer agent.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
(2E)-N-(4-bromoanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide and related compounds have been extensively studied for their chemical synthesis and reactivity. For instance, in the synthesis of quinazolinone derivatives with antimicrobial activity, similar compounds exhibit interesting behavior towards various nitrogen nucleophiles (El-Hashash et al., 2011). Additionally, derivatives of thiazole compounds have been synthesized and evaluated for their potential as antihypertensive α-blocking agents, showcasing their relevance in medicinal chemistry (Abdel-Wahab et al., 2008).
Antimicrobial Activities
The antimicrobial activities of novel thiazole derivatives have been a subject of interest. Research has shown that certain thiazole compounds, which are structurally related to this compound, exhibit significant antimicrobial properties against various bacterial and fungal isolates (Wardkhan et al., 2008).
Anticancer and Immunomodulatory Activities
Some novel thiazolo[3,2-a]benzimidazole derivatives, which share a structural similarity with the compound , have been found to have immunomodulatory and anticancer activities. These compounds have shown significant inhibitory effects on specific cancer cell lines, highlighting their potential in cancer therapy (Abdel‐Aziz et al., 2009).
Applications in Corrosion Inhibition
In the field of materials science, thiazole derivatives have been investigated for their role as corrosion inhibitors. Studies using Density Functional Theory (DFT) and Monte Carlo simulation have assessed the inhibition performance of thiazole-based Schiff bases on steel corrosion, demonstrating their practical applications in protecting materials (Obot et al., 2016).
Fluorescent Complexes and Sensor Applications
Thiazole derivatives have been utilized in creating stable fluorescent complexes with double-stranded DNA, indicating their use in biochemical and molecular biology research, such as in electrophoresis and DNA analysis (Rye et al., 1992). Additionally, certain thiazole derivatives have been synthesized as selective sensors for cyanide detection in aqueous media, highlighting their potential in environmental monitoring and safety applications (Elsafy et al., 2018).
Propiedades
IUPAC Name |
(2E)-N-(4-bromoanilino)-4-(4-ethoxyphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN4OS/c1-2-25-16-9-3-13(4-10-16)18-12-26-19(22-18)17(11-21)24-23-15-7-5-14(20)6-8-15/h3-10,12,23H,2H2,1H3/b24-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKHIBVBKJQYSM-JJIBRWJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=CC=C(C=C3)Br)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC=C(C=C3)Br)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



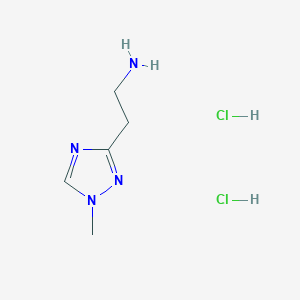
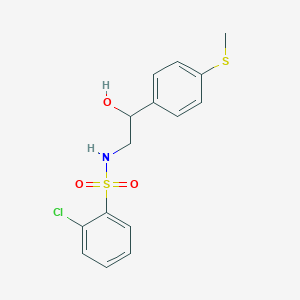
![N-{1-[7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidin-3-yl}formamide](/img/structure/B2573974.png)

![Methyl 1-methyl-3-[(N-methylanilino)methyl]pyrazole-4-carboxylate](/img/structure/B2573976.png)
![3-((5-mercapto-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2573977.png)
![ethyl 4-{[benzyl(methyl)amino]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B2573979.png)
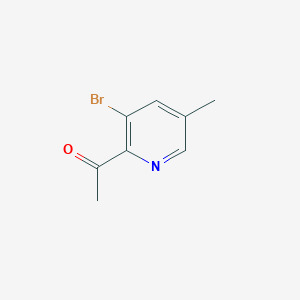
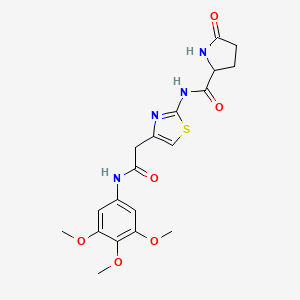
![N-(4-methylphenyl)-2-[(2-piperidin-1-ylethyl)thio]nicotinamide](/img/structure/B2573982.png)
![1-butyl-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B2573983.png)
